Disperse Orange 13
Overview
Description
Disperse Orange 13 (DO13) is a dark-brown powder with gold specks . It is from the Azo dye group, its double azo class . It has a good photo-thermal stability, dissolvability, and easy preparation .
Synthesis Analysis
The synthesis of DO13 involves adding molecules of thiadiazol, thiophene, and oxadiazole to the DO13 molecular structure . This process enhances the optical and electronic properties of the disperse orange 13 azo dye .Molecular Structure Analysis
DO13 is a chemical compound with an absorbance peak at 215 nm . The formation of molecular H-aggregates of Disperse Orange 3 (DO3) in a wide range of concentrations in DMSO has been characterized by combining UV-Vis absorption, Raman spectroscopy, and DFT calculations .Chemical Reactions Analysis
The kinetics of oxidative decolorization of DO13 by chloramine-T (CAT) and bromamine-T (BAT) in acid medium has been investigated spectrophotometrically . The reactions show a first-order dependence on each [oxidant]o and [DO13] and a fractional-order dependence on [HClO4] .Physical And Chemical Properties Analysis
DO13 is a dark-brown powder with gold specks . It has a molecular weight of 352.40 . It is sometimes also known as Solvent Orange 52 . DO13 is a chemical compound with an absorbance peak at 215 nm .Scientific Research Applications
Photoelectrocatalytic Degradation
Disperse Orange 13 (DO13), along with other disperse dyes, has been studied for its degradation using various methods like electrochemical oxidation, chemical chlorination, and photoelectrochemical oxidation. A study demonstrated effective discoloration and reduction in mutagenic activity through these processes, highlighting their potential in treating dye-contaminated water (Osugi et al., 2009).
Enhancement for Solar Cell Applications
Research on DO13 has extended to its application in optoelectronics. Modifications of DO13 by adding molecular structures like thiadiazol, thiophene, and oxadiazole enhanced its optical and electronic properties, making it a promising material for solar cell applications (Khudhair et al., 2020).
Optical Properties in Polymeric Matrix
DO13, when embedded into a polymeric matrix like poly(methyl methacrylate), showed variations in linear optical properties such as absorption coefficient, refractive index, and energy band-gap. This research contributes to our understanding of how DO13 can be used in various optical applications (Derkowska-Zielinska et al., 2016).
Microbial Degradation
Studies have explored the microbial degradation of DO13 using specific strains of bacteria, such as Pseudomonas spp. This research provides insight into bioremediation techniques for the removal of disperse dyes from aqueous environments (Patel et al., 2013).
Solubility in Supercritical Gases
The solubility of DO13 in supercritical CO2 and N2O has been measured to understand its behavior under different pressure and temperature conditions. This information is crucial for applications in areas like dyeing processes and environmental technologies (Haarhaus et al., 1995).
Synthesis and Biological Activities
Research has also been conducted on the synthesis of disperse dyes derived from DO13, examining their properties for dyeing applications and their biological activities. Such studies contribute to the development of new dye compounds and understanding their environmental impact (Aftan et al., 2021).
Water Contamination Assessment
DO13 has been a subject of study in the context of water contamination. Techniques like high-performance liquid chromatography are used to detect and quantify disperse dyes in water samples, which is crucial for environmental monitoring and water treatment (Carneiro et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-18-12-10-17(11-13-18)24-26-22-15-14-21(19-8-4-5-9-20(19)22)25-23-16-6-2-1-3-7-16/h1-15,27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTBRYBHCBCJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064166 | |
Record name | C.I. Disperse Orange 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Disperse Orange 13 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20657 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disperse Orange 13 | |
CAS RN |
6253-10-7 | |
Record name | Disperse Orange 13 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6253-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(2-(4-(2-phenyldiazenyl)-1-naphthalenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Orange 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[[4-(phenylazo)-1-naphthyl]azo]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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